molecular formula C14H17N7O4 B3900840 4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE

4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE

Cat. No.: B3900840
M. Wt: 347.33 g/mol
InChI Key: YHCKWXPMSRPEKF-JXAWBTAJSA-N
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Description

4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound featuring a piperazine moiety, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Mannich reaction, where piperazine derivatives are synthesized from various starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and nitrophenyl-containing molecules, such as:

Uniqueness

What sets 4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE apart is its combination of a piperazine moiety, a nitrophenyl group, and an oxadiazole ring, which together confer unique chemical and biological properties.

Properties

IUPAC Name

4-[(Z)-N-methoxy-C-[4-(4-nitrophenyl)piperazin-1-yl]carbonimidoyl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O4/c1-24-18-14(12-13(15)17-25-16-12)20-8-6-19(7-9-20)10-2-4-11(5-3-10)21(22)23/h2-5H,6-9H2,1H3,(H2,15,17)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCKWXPMSRPEKF-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NON=C1N)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=NON=C1N)\N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 2
Reactant of Route 2
4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 3
4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 4
Reactant of Route 4
4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 5
4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 6
4-[(Z)-(METHOXYIMINO)[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL]-1,2,5-OXADIAZOL-3-AMINE

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